The compound can be synthesized through various methods, primarily involving the cyclization of amidoximes with carboxylic acid derivatives. Although specific industrial production methods are not extensively documented, laboratory synthesis techniques provide a foundation for scaling up production for commercial use.
The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine typically involves several key steps:
The reaction conditions need to be optimized to maximize yield and purity. Techniques such as recrystallization or chromatography are often employed for purification after synthesis.
The molecular formula of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine is , with a molecular weight of 195.22 g/mol. The structure includes:
Key structural data includes:
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions, leading to various functionalized derivatives that may exhibit distinct properties and activities.
The mechanism of action for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine involves its interaction with specific molecular targets within biological systems. The oxadiazole ring can engage in hydrogen bonding and other non-covalent interactions that influence binding affinity to proteins or nucleic acids. These interactions may modulate enzyme activity or receptor function, potentially leading to therapeutic effects.
The physical properties of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine include:
| Property | Value |
|---|---|
| Molecular Formula | C9H13N3O2 |
| Molecular Weight | 195.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Chemical properties include stability under various conditions and reactivity towards nucleophiles and electrophiles due to the presence of functional groups within its structure.
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine has several applications in scientific research:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its pharmaceutical potential was recognized. This five-membered ring—containing one oxygen and two nitrogen atoms—gained prominence in the 1960s with the development of Oxolamine, a cough suppressant that became the first commercially available drug featuring this scaffold. The subsequent decades witnessed an exponential surge in interest, with the heterocycle’s unique bioisosteric properties driving its adoption across therapeutic areas. By serving as a stable surrogate for ester and amide functionalities, 1,2,4-oxadiazole resists hydrolytic degradation while maintaining hydrogen-bonding capabilities critical for target engagement. Notably, its presence in natural products like the cytotoxic marine alkaloids Phidianidine A/B and the neuroactive quisqualic acid underscored its biological relevance. Today, over a dozen FDA-approved drugs incorporate this motif, including the antiviral Pleconaril and the neuromuscular agent Ataluren, collectively validating its versatility in drug design [7] [9].
Morpholine—a six-membered heterocycle with oxygen and nitrogen atoms at opposing positions—has become indispensable in medicinal chemistry due to its balanced physicochemical profile. Its integration into bioactive molecules enhances aqueous solubility via the protonatable nitrogen atom, improves pharmacokinetics, and facilitates tissue penetration. Crucially, morpholine serves as a rigid bioisostere for piperazine and piperidine, offering conformational restraint that optimizes target binding. In the context of oxadiazole hybrids, morpholine’s polarity counterbalances the lipophilic cyclopropyl group, yielding compounds with improved drug-like properties. Derivatives like 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine exemplify this strategy, where the morpholine ring acts as a solubilizing spacer rather than a direct pharmacophore [2] [4] [9].
The strategic incorporation of cyclopropyl groups into oxadiazole frameworks emerged in the early 2000s, driven by the ring’s ability to fine-tune steric, electronic, and metabolic properties. Cyclopropyl’s high bond strength and sp³-hybridized carbon atoms create a pronounced "conformational lock" that rigidifies adjacent bonds, potentially enhancing target selectivity. Additionally, its lipophilicity (πR=0.98) boosts membrane permeability while resisting oxidative metabolism—a limitation of larger alkyl chains. The synthesis of 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine (CAS# 1248909-59-2) represents a deliberate fusion of these principles: the cyclopropyl group anchors hydrophobic interactions, the oxadiazole enables heteroaromatic stacking, and morpholine ensures physiological solubility. This trifecta has propelled such hybrids into investigations for CNS disorders, oncology, and infectious diseases [5] [6] [9].
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5